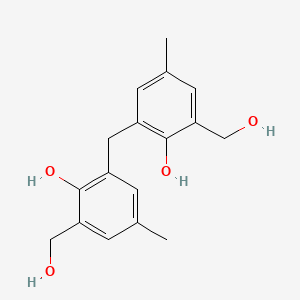
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid is an organic compound characterized by the presence of hydroxyl and iodine groups attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid typically involves the iodination of a precursor compound, such as 4-hydroxyphenylpropanoic acid. The iodination process can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure selective iodination at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms or removing them entirely.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated or partially reduced compounds.
Substitution: Functionalized aromatic derivatives with various substituents.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Similar Compounds:
2-Hydroxy-3-(4-hydroxyphenyl)-propanoic acid: Lacks the iodine atoms, resulting in different chemical reactivity and biological activity.
3-(4-Hydroxy-3-iodophenyl)propanoic acid: Contains only one iodine atom, affecting its properties compared to the diiodinated compound.
Uniqueness: The presence of two iodine atoms in this compound distinguishes it from similar compounds, providing unique reactivity and potential applications. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and influence its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H8I2O4 |
|---|---|
Peso molecular |
433.97 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid |
InChI |
InChI=1S/C9H8I2O4/c10-5-3-4(1-2-6(5)12)7(11)8(13)9(14)15/h1-3,7-8,12-13H,(H,14,15) |
Clave InChI |
UDALISMPSMZAQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)O)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)

![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)



![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)



